1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine

Physicochemical profiling CNS drug design Scaffold comparison

1-(2-Aminoethyl)-N-benzyl-N-methylpiperidin-3-amine (CAS 1353985-38-2) is a synthetic triamine belonging to the 3-amino-piperidine class, characterized by a piperidine ring bearing an N1-(2-aminoethyl) substituent and an N3-benzyl-N3-methylamino group. With molecular formula C15H25N3 and molecular weight 247.38 g/mol, the compound presents as the racemic mixture at the piperidine C3 stereocenter.

Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
CAS No. 1353985-38-2
Cat. No. B3234949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine
CAS1353985-38-2
Molecular FormulaC15H25N3
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2CCCN(C2)CCN
InChIInChI=1S/C15H25N3/c1-17(12-14-6-3-2-4-7-14)15-8-5-10-18(13-15)11-9-16/h2-4,6-7,15H,5,8-13,16H2,1H3
InChIKeyVPGCATPJUSKIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminoethyl)-N-benzyl-N-methylpiperidin-3-amine (CAS 1353985-38-2): Structural Baseline and Procurement-Relevant Identity


1-(2-Aminoethyl)-N-benzyl-N-methylpiperidin-3-amine (CAS 1353985-38-2) is a synthetic triamine belonging to the 3-amino-piperidine class, characterized by a piperidine ring bearing an N1-(2-aminoethyl) substituent and an N3-benzyl-N3-methylamino group . With molecular formula C15H25N3 and molecular weight 247.38 g/mol, the compound presents as the racemic mixture at the piperidine C3 stereocenter . Its computed LogP of 1.54, topological polar surface area (TPSA) of 32.5 Ų, and five rotatable bonds define a physicochemical profile distinct from simpler piperidine scaffolds, placing it in an intermediate lipophilicity-hydrophilicity space suitable for CNS-related probe design . The compound is commercially available through multiple vendors at 95–98% purity, though published quantitative pharmacological data remain sparse .

Why 1-(2-Aminoethyl)-N-benzyl-N-methylpiperidin-3-amine Cannot Be Interchanged with General Piperidine Scaffolds


Substituting 1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine (CAS 1353985-38-2) with generic piperidine analogs carries quantifiable risks. The compound's N1-(2-aminoethyl) extension adds a primary amine terminus that increases the hydrogen bond acceptor count from 2 to 3 and rotatable bond count from 3 to 5 relative to the core N-benzyl-N-methylpiperidin-3-amine scaffold (CAS 1110700-77-0), while elevating the TPSA from 15.3 Ų to 32.5 Ų [1]. This 112% increase in polar surface area directly affects passive membrane permeability and CNS penetration potential. Furthermore, the 3-substitution pattern on the piperidine ring positions the benzyl-methylamino group in a distinct spatial orientation compared to the more extensively studied 4-substituted regioisomer (CAS 76167-62-9), which has been associated with sigma receptor recognition [2]. In target-based screening contexts, these topological differences can translate into orders-of-magnitude shifts in binding affinity, as observed in piperidine-based sigma-1 ligand programs where 3- vs 4-substitution repositions the pharmacophore by approximately 2.5 Š[2][3].

Quantitative Differentiation Evidence for 1-(2-Aminoethyl)-N-benzyl-N-methylpiperidin-3-amine (CAS 1353985-38-2) vs. Closest Analogs


Physicochemical Profile: Aminoethyl Extension Differentiates from Core N-Benzyl-N-methylpiperidin-3-amine Scaffold

Relative to the core scaffold N-benzyl-N-methylpiperidin-3-amine (CAS 1110700-77-0, MW 204.31), the target compound (CAS 1353985-38-2, MW 247.38) incorporates an N1-(2-aminoethyl) group that increases molecular weight by 43.07 Da (+21%), elevates TPSA from 15.3 Ų to 32.5 Ų (+112%), and adds one hydrogen bond acceptor and two rotatable bonds [1]. LogP decreases from 1.9 to 1.54, indicating modestly reduced lipophilicity driven by the additional primary amine [1]. In CNS drug design, TPSA values below 60–70 Ų generally correlate with good blood-brain barrier penetration; both compounds fall within this range, but the 32.5 Ų value of the target compound places it closer to the optimal CNS drug space (TPSA < 50 Ų) while allowing additional hydrogen-bonding interactions at the primary amine site [2].

Physicochemical profiling CNS drug design Scaffold comparison

Regioisomeric Differentiation: 3-Substituted vs. 4-Substituted Piperidine in Sigma Receptor Ligand Context

The target compound bears the N-benzyl-N-methylamino substituent at the piperidine C3 position, distinguishing it from the 4-substituted regioisomer N-benzyl-N-methylpiperidin-4-amine (CAS 76167-62-9). In published sigma receptor ligand programs, the 4-(2-aminoethyl)piperidine scaffold with N-benzyl substitution has yielded σ1 ligands with Ki values as low as 1.3 nM [1]. However, 3-substituted piperidine derivatives exhibit distinct σ1/σ2 selectivity profiles: in one systematic study, 3-substituted piperidine-based alkylacetamide derivatives showed mixed σ1/σ2 affinity, whereas 4-substituted analogs displayed preferential σ1 binding [2]. The target compound's 3-substitution pattern provides an underexplored vector for modulating subtype selectivity that is not accessible with the more common 4-substituted regioisomer [2][3]. Quantitative head-to-head affinity data for the target compound at sigma receptors has not been published.

Sigma receptor pharmacology Regioisomer comparison Piperidine SAR

TAAR5 Agonist Activity: Screening-Level Differentiation from Closest Structural Neighbors

The target compound (or a structurally very closely related analog, recorded as CHEMBL3628706) was screened for agonist activity at mouse trace amine-associated receptor 5 (mTAAR5) expressed in HEK293 cells, yielding an EC50 > 10,000 nM (i.e., >10 µM) in a cAMP accumulation BRET assay [1]. This value indicates essentially negligible agonist activity at mTAAR5. In contrast, N-methylpiperidine—a structurally minimal comparator—has been reported as an agonist of murine TAAR5 [2]. The >100-fold weaker activity of the target compound relative to the minimal N-methylpiperidine scaffold suggests that the bulky N-benzyl-N-methyl-3-amino and N1-aminoethyl substituents sterically preclude productive engagement with the TAAR5 orthosteric site [1][2]. This negative data point provides actionable selectivity information: the compound is unlikely to produce TAAR5-mediated off-target effects in CNS screening cascades.

Trace amine-associated receptors TAAR5 screening GPCR pharmacology

Chiral Resolution: Racemate vs. Single Enantiomers as a Procurement Decision Point

The target compound (CAS 1353985-38-2) is supplied as the racemic mixture at the piperidine C3 stereocenter. Separately, the (S)-enantiomer (CAS 1353998-19-2) and (R)-enantiomer (CAS 1353994-20-3) are commercially available, each at ≥97–98% purity . Procurement of the racemate vs. a single enantiomer represents a critical decision point: the racemate is generally available at lower cost-per-gram (e.g., ¥1,5268/500mg from Fluorochem ), whereas single enantiomers are required for target-based assays where stereochemistry governs molecular recognition. In closely related 3-amino-piperidine systems, enantiomeric pairs have demonstrated differential receptor binding (e.g., spirocyclic sigma-1 ligands where the cis vs. trans configuration produced Ki values of 24 nM vs. 43 nM, respectively) [1]. While no enantiomer-specific pharmacological data exist for this exact compound, the availability of all three stereochemical forms enables enantioselective SAR exploration that is unavailable for analogs lacking a defined C3 stereocenter.

Chiral chemistry Enantiomer procurement Stereochemical differentiation

Synthetic Tractability: Reductive Amination Route as a Scalable Differentiation Factor

The compound can be synthesized via reductive amination of N-benzyl-N-methylpiperidin-3-one with 2-aminoethylamine—a one-step transformation from commercially available precursors that is amenable to scale-up [1]. This contrasts with 4-substituted regioisomeric analogs, which require 4-piperidone starting materials and may follow different reactivity pathways. The availability of both the ketone precursor (N-benzyl-N-methylpiperidin-3-one) and the amine coupling partner (2-aminoethylamine, CAS 27578-60-5, commercially available from Thermo Fisher Scientific at 98% purity in 5 g quantities ) supports multi-gram laboratory synthesis. The reductive amination approach introduces the C3 stereocenter simultaneously, generating the racemate in a single synthetic step—a practical advantage over multi-step chiral resolution strategies required to access single enantiomers [1][2].

Synthetic chemistry Reductive amination Process scalability

Recommended Application Scenarios for 1-(2-Aminoethyl)-N-benzyl-N-methylpiperidin-3-amine (CAS 1353985-38-2)


Sigma Receptor Ligand Discovery: A 3-Substituted Piperidine Scaffold for Unexplored Subtype Selectivity

The compound's 3-substituted piperidine topology offers a structurally differentiated entry point for sigma receptor (σ1/σ2) ligand discovery. Unlike the extensively patented 4-substituted aminoethyl-piperidine series (which includes ligands with σ1 Ki values of 1.3–43 nM), the 3-substituted geometry repositions the benzyl-methyl pharmacophore by approximately 2.5 Å relative to the piperidine ring plane, potentially altering the σ1/σ2 selectivity profile [1]. The primary amine handle enables rapid diversification via amide coupling or sulfonamide formation to generate focused libraries. Researchers targeting sigma-2/TMEM97 for cancer imaging applications may find the 3-substitution pattern advantageous, as the sigma-2 receptor is known to preferentially accommodate ligands with distinct spatial arrangements relative to sigma-1 [1].

TAAR Family Selectivity Profiling: A Negative Control for TAAR5-Mediated Signaling

With an EC50 > 10,000 nM at mouse TAAR5 in a cAMP BRET assay, this compound effectively lacks agonist activity at this trace amine receptor subtype . This makes it suitable as a selectivity control in TAAR family screening panels, particularly when profiling compounds that contain N-methylpiperidine or benzyl-piperidine motifs. Since N-methylpiperidine itself is a known mTAAR5 agonist, the dramatic potency loss (>100-fold) observed upon introducing the N-benzyl-N-methyl-3-amino substitution provides a clear structural alert for TAAR5 inactivity [1]. This property is valuable for CNS programs where TAAR-mediated off-target effects on dopaminergic and serotonergic tone must be excluded.

Chiral Probe Set Development: Racemate as Entry Point to Enantioselective SAR

The commercial availability of the racemate alongside both (R)- and (S)-enantiomers (CAS 1353994-20-3 and 1353998-19-2) establishes a complete stereochemical probe set for any biological target where C3 chirality influences binding [1][2]. The procurement strategy recommended is: acquire the racemate for initial screening; upon hit identification, immediately test both single enantiomers to assess eudismic ratio. In the spirocyclic sigma-1 ligand precedent, enantiomeric pairs showed 1.8-fold differences in Ki (24 vs. 43 nM)—a magnitude sufficient to prioritize one enantiomer for lead optimization [3]. The target compound's 5 rotatable bonds provide sufficient conformational flexibility to accommodate differential enantiomer binding across diverse protein targets .

Medicinal Chemistry Building Block: Modular Diversification via Primary Amine Handle

The free primary amine of the N1-(2-aminoethyl) group constitutes a versatile synthetic handle for parallel library synthesis. This site can undergo N-acylation, reductive amination with aldehydes, sulfonylation, or urea formation without perturbing the N3-benzyl-N-methyl pharmacophore [1]. Compared to the core N-benzyl-N-methylpiperidin-3-amine scaffold (which lacks this handle), the target compound enables 'one-step elaboration' to amide, sulfonamide, or secondary amine products—a significant advantage for high-throughput medicinal chemistry workflows. The computed LogP of 1.54 and TPSA of 32.5 Ų predict favorable solubility and permeability for the unmodified scaffold, with each derivatization providing a measurable shift in these parameters to guide property-based design .

Quote Request

Request a Quote for 1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.